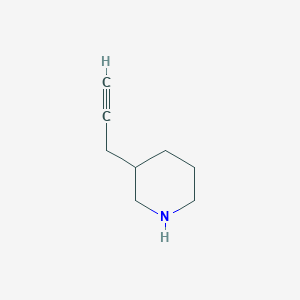

3-(Prop-2-yn-1-yl)piperidine

Beschreibung

Significance within Piperidine Chemistry and Heterocyclic Scaffolds

The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and pharmacologically active compounds. The introduction of a propargyl group at the 3-position of the piperidine ring endows the molecule with a reactive handle, the terminal alkyne, which is not commonly found in naturally occurring piperidine alkaloids. This functional group opens up a wide range of chemical transformations that are not accessible with simple alkyl-substituted piperidines. This unique combination of a saturated heterocycle and a reactive alkyne makes 3-(prop-2-yn-1-yl)piperidine a significant and desirable building block for creating novel molecular frameworks.

Role as a Versatile Building Block in Advanced Organic Synthesis

The dual functionality of this compound renders it a highly versatile building block in the field of organic synthesis. cymitquimica.com The piperidine nitrogen can undergo a variety of reactions, such as N-alkylation, N-acylation, and N-arylation, allowing for the introduction of diverse substituents. Simultaneously, the terminal alkyne group can participate in a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This orthogonality allows for a stepwise and controlled elaboration of the molecular structure, making it an essential starting material for constructing complex molecules. cymitquimica.com

Overview of Current Research Trajectories and Potential

Current research involving this compound is largely centered on its application in medicinal chemistry and drug discovery. Scientists are exploring its use as a key intermediate for the synthesis of novel therapeutic agents. The ability of the alkyne group to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a major focus. This reaction allows for the efficient and specific conjugation of the piperidine scaffold to other molecules of interest, such as biomolecules or fluorescent tags. The potential to generate libraries of diverse compounds from this single building block positions it as a valuable tool for identifying new drug leads and chemical probes.

Chemical Profile

| Identifier | Value |

| CAS Number | 1885090-91-4 (as hydrochloride salt) |

| Molecular Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol |

| Alternate Names | 3-Propargylpiperidine |

Eigenschaften

IUPAC Name |

3-prop-2-ynylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-4-8-5-3-6-9-7-8/h1,8-9H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTDXYQGBZFAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567062-48-9 | |

| Record name | 3-(prop-2-yn-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 3- Prop-2-yn-1-yl Piperidine and Its Derivatives

Direct Alkylation and Nucleophilic Substitution Routes to Propargylpiperidines

The most straightforward method for synthesizing propargylpiperidines, including the 3-substituted isomer, is through the direct alkylation of piperidine with a propargyl halide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide leaving group. vulcanchem.com

A common procedure involves reacting piperidine with propargyl bromide. nih.gov The reaction is typically carried out in a polar aprotic solvent such as diethyl ether or acetonitrile. researchgate.net The use of a base, like potassium carbonate, is often employed to neutralize the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product. vulcanchem.com

Optimization of Reaction Conditions and Parameters

The efficiency of the direct alkylation method is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize yield and purity include temperature, molar ratio of reactants, and the choice of solvent and base.

For the synthesis of 1-(prop-2-yn-1-yl)piperidine, a closely related derivative, optimization studies have shown that maintaining a low temperature (1–3°C) can lead to high yields (98%) and purity (95%). Other protocols suggest performing the reaction at room temperature or with gentle heating (e.g., 40–60°C). researchgate.net The molar ratio of piperidine to propargyl bromide is also a critical factor, with a slight excess of the alkylating agent (e.g., 1:1.1 or 1:1.2) often used to ensure complete conversion of the piperidine.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. For the propargylation of piperidine, microwave irradiation at 100°C for 15 minutes in the presence of potassium carbonate as a base has been reported to give a 92% yield with over 99% conversion.

Table 1: Optimization of Direct Propargylation of Piperidine

| Parameter | Optimal Value/Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature | 1–3°C | 98 | 95 | |

| Molar Ratio (Piperidine:Propargyl Bromide) | 1:1.1 | 95 | 90 | |

| Microwave Conditions | 100°C, 300 W, 15 min | 92 | >99 (conversion) | |

| Solvent | Acetonitrile | - | - | vulcanchem.com |

| Base | Potassium Carbonate | - | - | vulcanchem.com |

Catalytic Synthesis Approaches

To enhance the efficiency, selectivity, and scope of propargylpiperidine synthesis, various metal-catalyzed methods have been developed. These approaches often proceed under milder conditions and can offer access to a wider range of derivatives.

Gold(I)-Catalyzed Reactions

Gold(I) catalysts have proven to be powerful tools for activating alkynes and facilitating a variety of organic transformations. uniovi.esrsc.orgnih.gov In the context of propargyl systems, gold(I) catalysis can enable unique cycloaddition and rearrangement reactions. ntnu.edu While direct gold-catalyzed propargylation of piperidines is less common, the functionalization of propargyl-containing molecules using gold catalysts is well-established. For instance, gold(I) complexes can catalyze the cycloaddition reactions of propargyl esters and acetals with various alkenes, leading to complex heterocyclic structures. ntnu.edu These reactions highlight the potential of gold catalysis in the downstream functionalization of 3-(prop-2-yn-1-yl)piperidine.

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. nobelprize.orgliv.ac.uk Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, provide versatile methods for constructing complex molecules. nobelprize.org In the synthesis of propargylpiperidine derivatives, palladium catalysts can be employed in several ways. One approach involves the palladium-mediated coupling of piperidine derivatives with propargyl halides. vulcanchem.com Additionally, the alkyne moiety of this compound can participate in palladium-catalyzed reactions, such as Sonogashira coupling with aryl halides, to afford aryl-alkyne piperidine structures. vulcanchem.com The development of palladium-catalyzed methods for the direct C-H activation and functionalization of anilines with epoxides suggests the potential for similar strategies to be applied to piperidine systems. rsc.org

Copper(I)-Catalyzed Transformations (e.g., A3 Coupling)

Copper(I) catalysts are widely used in alkyne chemistry, most notably in the azide-alkyne cycloaddition ("click chemistry") and the A³ (aldehyde-alkyne-amine) coupling reaction. nih.govajgreenchem.com The A³ coupling is a powerful one-pot reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine. ajgreenchem.comkcl.ac.uk This methodology can be applied to the synthesis of piperidine-containing propargylamines. For example, the reaction of an aldehyde, a terminal alkyne, and piperidine in the presence of a copper(I) salt can yield the corresponding propargylamine derivative. rsc.orgresearchgate.net

Optimization studies have shown that various copper salts, including CuI and Cu(OAc)₂, can be effective catalysts. rsc.org The choice of solvent can be critical, with polar protic solvents like methanol sometimes favoring high enantioselectivity and reaction rates in asymmetric variants. rsc.org Solvent-free conditions have also been explored, with Cu(I) catalysts demonstrating high turnover frequencies. scholaris.ca

Table 2: Examples of Copper-Catalyzed A³ Coupling Reactions Involving Piperidine

| Aldehyde | Alkyne | Catalyst System | Solvent | Product Type | Source |

|---|---|---|---|---|---|

| Aryl Aldehyde | Terminal Alkyne | Simple Copper Salt | - | Chalcones (via tandem reaction) | rsc.org |

| p-Methoxybenzaldehyde | Trimethylsilyl Se-acetylene | CuCl / Succinic Acid | DCM | Organoselenium-propargylamines | researchgate.net |

| Benzaldehyde | Phenylacetylene | Cu₂O microcrystals | Solvent-free | Propargylamine | scholaris.ca |

| Cyclohexanecarboxaldehyde | Phenylacetylene | CuI | Neat | Propargylamine | scholaris.ca |

Nickel-Catalyzed Methodologies

Nickel catalysis has emerged as a versatile and cost-effective alternative to palladium for various cross-coupling reactions. nih.govnih.gov Nickel catalysts can facilitate the coupling of unactivated alkyl electrophiles and are known to participate in migratory cross-coupling reactions. nih.gov In the context of propargyl compounds, nickel-catalyzed reactions have been developed for the conversion of propargyl halides and alcohols into other functionalized molecules. rsc.org More recently, nickel catalysis has been shown to enable the direct alkylation of aldehydes with propargyl halides, demonstrating its utility in forming C-C bonds with propargyl units under mild, photoinduced conditions. acs.org This suggests the potential for developing nickel-catalyzed methods for the direct propargylation of piperidine derivatives or for the further functionalization of this compound.

Manganese-Catalyzed Cycloadditions

The use of manganese in cycloaddition reactions represents an advancing frontier in the synthesis of cyclic compounds. While direct manganese-catalyzed cycloadditions to form the this compound skeleton are not extensively documented, related methodologies highlight the potential of this approach. Photochemical [2+2+2] cycloadditions, for instance, utilize manganese(I) complexes derived from MnBr(CO)₅ and phosphine ligands to catalyze the cyclotrimerization of triynes into arene products. nih.govacs.org These reactions are notable for their mild conditions, proceeding with irradiation at 30–80 °C, and their tolerance for a wide array of functional groups. acs.org

Another relevant strategy is the formal [3+2] cycloaddition catalyzed by cationic manganese porphyrins. This method facilitates the reaction between aziridines and alkenes to yield pyrrolidines. organic-chemistry.orgresearchgate.net Although this produces a five-membered ring, the underlying principle of activating substrates with a manganese catalyst for cyclization is a key takeaway. For example, N-sulfonylaziridines can be activated by a manganese-porphyrin complex to form a 1,3-dipolar intermediate, which then reacts with alkenes. researchgate.net The development of analogous [4+2] or other cycloaddition variants using manganese catalysis could provide a direct pathway to the piperidine core.

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a linear precursor molecule is induced to form the cyclic structure.

Reductive Hydroamination/Cyclization Pathways

Reductive hydroamination provides an efficient route to piperidines from precursors containing both an amine and an alkyne functionality. A notable example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade. mdpi.comnih.gov In this process, an acid-mediated functionalization of the alkyne leads to the formation of an enamine, which then generates an iminium ion. mdpi.comnih.govresearchgate.net This intermediate subsequently undergoes reduction to yield the final piperidine product. mdpi.comnih.gov This metal-free, Lewis acid-mediated cascade has been successfully applied to synthesize various piperidine derivatives stereoselectively. organic-chemistry.org

Radical Cyclization Approaches

Radical cyclizations offer an alternative pathway to the piperidine skeleton. One such method involves the use of a cobalt(II) catalyst with linear amino-aldehydes. mdpi.comnih.govnih.gov This reaction proceeds in good yields but can sometimes produce a linear alkene as a by-product due to a competing 1,5-hydrogen atom transfer process. nih.govnih.gov DFT calculations suggest a mechanism that involves the formation of a benzyl radical followed by a radical-rebound ring closure to form the piperidine. nih.gov

Other radical approaches include the cyclization of 1,6-enynes initiated by triethylborane, which involves a complex radical cascade to form the six-membered ring. mdpi.comnih.gov Additionally, radical cyclizations have been employed in the synthesis of complex structures like spiropiperidines.

Alkene Cyclization Strategies

The cyclization of precursors containing an alkene is a well-established method for piperidine synthesis. Palladium-catalyzed reactions are particularly prominent in this area. The enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, for example, can be performed under redox-neutral conditions, making it suitable for a wide range of substrates. mdpi.com Similarly, the oxidative amination of non-activated alkenes, catalyzed by either gold(I) or palladium complexes, allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov

Multicomponent Reaction Paradigms (e.g., Aldehyde-Alkyne-Amine (A3) Coupling)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The Aldehyde-Alkyne-Amine (A3) coupling is a paramount example, directly yielding propargylamines, which are the foundational structure of compounds like this compound. nih.govresearchgate.netphytojournal.com This reaction typically involves the C-H activation of a terminal alkyne and the in situ formation of an iminium ion from the aldehyde and amine. mdpi.com

While many transition metals can catalyze the A3 reaction, manganese(II) chloride has been shown to be a particularly effective and simple catalyst. ajgreenchem.comrsc.org A notable study demonstrated a solvent-free A3 coupling reaction using 10 mol% of MnCl₂ at 90 °C. rsc.org This method proved effective for a variety of aldehydes, amines (including piperidine), and alkynes, affording the desired propargylamines in excellent yields. rsc.org The reaction's efficiency under solvent-free conditions also aligns with the principles of green chemistry.

Table 1: Manganese-Catalyzed A3 Coupling of Benzaldehyde, Piperidine, and Phenylacetylene Reaction conditions: Benzaldehyde (1 mmol), Piperidine (1.2 mmol), Phenylacetylene (1.5 mmol), with 10 mol% manganese source.

| Entry | Manganese Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MnCl₂ | Toluene | 90 | 72 |

| 2 | MnCl₂ | Acetonitrile | 80 | 60 |

| 3 | MnCl₂ | Solvent-free | 90 | 98 |

| 4 | Mn powder | Solvent-free | 90 | 51 |

| 5 | MnO₂ | Solvent-free | 90 | 20 |

| 6 | Mn(OAc)₂·4H₂O | Solvent-free | 90 | 62 |

Advanced Synthetic Techniques and Green Chemistry Initiatives

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. In piperidine synthesis, this translates to using non-toxic catalysts, aqueous reaction media, solvent-free conditions, and biocatalysis. ajchem-a.com

An example of a green approach is the synthesis of piperidine from bio-renewable tetrahydrofurfurylamine via hydrogenolysis and subsequent intramolecular amination over a Rh-ReOₓ/SiO₂ catalyst. rsc.org This process achieves a high yield of 91.5% in water, showcasing a sustainable route from biomass resources. rsc.org The solvent-free, manganese-catalyzed A3 coupling described previously is another prime example of a green methodology. rsc.org

Furthermore, chemo-enzymatic strategies are gaining prominence. These methods combine the selectivity of enzymes with the power of chemical synthesis to create complex molecules efficiently. acs.org For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereochemically defined 3-substituted piperidines, which are valuable pharmaceutical intermediates. acs.org Such approaches can streamline synthetic routes and contribute to a more sustainable future for chemical manufacturing. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netcem.comtaylorfrancis.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including piperidine derivatives. mdpi.comnih.govpensoft.netresearchgate.net

In the context of synthesizing propargylpiperidines, microwave irradiation can significantly enhance the rate of N-alkylation reactions. For instance, the reaction of piperidine with propargyl bromide, a common method for preparing 1-(prop-2-yn-1-yl)piperidine, can be completed in minutes under microwave heating, compared to several hours with conventional methods. One reported protocol involves reacting piperidine with propargyl bromide in the presence of a base like potassium carbonate at 100°C under 300 W of microwave irradiation, achieving a 92% yield with over 99% conversion in just 15 minutes. This rapid and efficient method highlights the advantages of microwave-assisted synthesis in producing such compounds.

Microwave-assisted protocols are not limited to simple alkylations. They have also been employed in more complex, multi-component reactions to construct substituted piperidine rings. For example, the synthesis of quinoline thiosemicarbazones bearing a piperidine moiety has been achieved in excellent yields within 3-5 minutes using microwave irradiation. mdpi.comnih.gov This approach demonstrates the versatility of microwave technology in generating a library of structurally diverse piperidine derivatives.

The benefits of microwave-assisted synthesis extend to the preparation of various heterocyclic systems, including pyrroles and coumarins, often under solvent-free conditions, which further contributes to the development of green and sustainable chemical processes. pensoft.netmdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Propargylation of Piperidine | ||||

| Microwave | Piperidine, Propargyl Bromide, K₂CO₃, 100°C, 300W | 15 min | 92% | |

| Conventional | Piperidine, Propargyl Bromide, Pyridine, 0-5°C | Hours | ~90-98% | |

| Synthesis of Quinoline Thiosemicarbazones | ||||

| Microwave | Condensation reaction | 3-5 min | Excellent | mdpi.comnih.gov |

| Conventional | Condensation reaction | Longer | Lower | mdpi.comnih.gov |

| Synthesis of 3-Substituted Coumarins | ||||

| Microwave | Solvent-free, full power | 5 min | 95% | mdpi.com |

| Conventional | Reflux in acetic anhydride | 1 hour | 85% | mdpi.com |

Solvent-Free and Metal-Free Reaction Conditions

The development of solvent-free and metal-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste and avoid the use of toxic and expensive catalysts. rsc.orgacs.org For the synthesis of propargylamines, including derivatives of this compound, these approaches offer environmentally benign alternatives to traditional methods. phytojournal.combeilstein-journals.org

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of propargylamines through A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions. rsc.orgacs.org These reactions often utilize a catalyst, but the absence of a solvent reduces waste and can simplify product purification. For example, a copper(II)-bipyridine complex immobilized on a polymer support has been shown to efficiently catalyze the three-component coupling of aldehydes, amines (like piperidine), and alkynes under solvent-free conditions, with catalyst loadings at the parts-per-million (ppm) level. acs.org High-speed ball milling is another solvent-free technique that has been applied to cross-dehydrogenative coupling (CDC) reactions to produce functionalized tetrahydroisoquinolines, a related class of N-heterocycles. acs.org

Metal-Free Synthesis:

The complete elimination of metal catalysts from the synthesis of propargylamines is a significant advancement. beilstein-journals.org One notable metal-free approach involves the decarboxylative A³-coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids under solvent-free conditions. acs.org This method provides a waste-free route to hydroxylated propargylamines. Another strategy relies on the inherent reactivity of the starting materials. For instance, the reaction of salicylaldehyde, an amine, and a terminal alkyne can proceed without a metal catalyst, presumably due to the activating effect of the ortho-hydroxy group of the salicylaldehyde. beilstein-journals.org Researchers have also explored the use of organocatalysts, such as L-proline, to facilitate the synthesis of N-heterocyclic frameworks under metal-free conditions. rsc.org Furthermore, metal-free cyclization of N-(prop-2-yn-1-ylamino)pyridines can be achieved in water, highlighting a green and sustainable pathway. researchgate.net

Table 2: Examples of Solvent-Free and Metal-Free Synthesis of Propargylamine Derivatives

| Reaction Type | Key Features | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| A³/KA² Coupling | Polymer-supported catalyst | Copper(II)-bipyridine complex | Solvent-free, ppm level loading | acs.org |

| Decarboxylative A³-Coupling | Waste-free method | Metal-free | Solvent-free | acs.org |

| A³ Coupling | Inherent reactivity | Metal-free | Solvent-free, utilizes ortho-hydroxybenzaldehyde | beilstein-journals.org |

| Cycloaddition | Organocatalyzed | L-proline | Metal-free | rsc.org |

| Cycloisomerization | Aqueous synthesis | Metal-free | Water | researchgate.net |

Chiral Synthesis and Asymmetric Catalysis for Enantiomerically Pure Piperidine Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance due to the stereospecific nature of their biological activity. cas.cz Researchers have developed various strategies for chiral synthesis, including the use of chiral pool starting materials and asymmetric catalysis. ekb.eg

A common approach involves utilizing readily available chiral compounds, such as amino acids, as starting materials. For example, L-glutamic acid has been used as a chiral precursor to synthesize enantiomerically pure 3-(N-Boc amino)piperidine derivatives. niscpr.res.in Similarly, (R)-pipecolic acid has been synthesized from cyclohexene using an L-proline catalyzed α-amination as the key chirality-inducing step. ekb.eg

Asymmetric catalysis offers a more direct and atom-economical route to enantiomerically enriched piperidines. mdpi.com This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. Significant progress has been made in the asymmetric hydrogenation of pyridine derivatives to produce chiral piperidines. nih.govacs.org For instance, iridium catalysts bearing chiral P,N-ligands, such as MeO-BoQPhos, have been used for the enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts, achieving high enantiomeric ratios. nih.govacs.org This method has been applied to the synthesis of various biologically interesting molecules containing the chiral piperidine core. nih.gov

Another powerful strategy is the asymmetric α-amidoalkylation, where a chiral auxiliary attached to an N-acyliminium ion directs the stereoselective addition of a nucleophile. uni-muenchen.de Subsequent removal of the chiral auxiliary yields optically active substituted piperidines. This approach has been successfully implemented to generate α-substituted piperidines with high enantiomeric purity. uni-muenchen.de Furthermore, stereoselective three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines, mimicking biosynthetic pathways. rsc.org

Table 3: Methods for Chiral Synthesis of Piperidine Derivatives

| Method | Key Feature | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of natural chiral starting materials | Synthesis of 3-(N-Boc amino)piperidines from L-glutamic acid | niscpr.res.in |

| Chiral Pool Synthesis | Use of natural chiral starting materials | Synthesis of (R)-pipecolic acid from cyclohexene and L-proline | ekb.eg |

| Asymmetric Hydrogenation | Iridium-catalyzed enantioselective reduction | Hydrogenation of 2-alkylpyridinium salts using an Ir-catalyst with a chiral P,N-ligand | nih.govacs.org |

| Asymmetric α-Amidoalkylation | Use of a chiral auxiliary to direct nucleophilic attack | Asymmetric synthesis of α-substituted piperidines | uni-muenchen.de |

| Vinylogous Mannich Reaction | Stereoselective three-component reaction | Assembly of multi-substituted chiral piperidines | rsc.org |

Chemical Transformations and Derivatization Studies of 3- Prop-2-yn-1-yl Piperidine

Reactivity of the Propargyl Moiety

The propargyl group, with its terminal alkyne, is a versatile functional group that readily participates in a variety of chemical reactions. This reactivity is central to the utility of 3-(prop-2-yn-1-yl)piperidine in synthetic chemistry.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.org The propargyl group of this compound serves as an excellent substrate for this transformation.

The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide in a stepwise manner to yield the triazole ring. acs.org This process is significantly accelerated compared to the uncatalyzed Huisgen cycloaddition and proceeds with high regioselectivity. beilstein-journals.org

Table 1: Examples of CuAAC Reactions with Piperidine Derivatives

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Application/Significance |

| 1-(prop-2-yn-1-yl)piperidine | 2-azidoacetic acid | Not specified | 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid | Synthesis of antifungal agents. nih.gov |

| Benzyl this compound-1-carboxylate | Various azides | Cu(I) | Triazole derivatives | Building blocks for drug discovery. smolecule.comchemscene.com |

| 5-arylidene-3-(prop-2-ynyl)thiazolidine-2,4-dione | Substituted azides | Cu(I) | Dispiropyrrolidine-linked 1,2,3-triazoles | Synthesis of novel heterocyclic scaffolds. researchgate.net |

This reaction has been instrumental in synthesizing a variety of complex molecules. For instance, it has been used to create piperidine-based 1,2,3-triazolylacetamide derivatives that show potential as antifungal agents against Candida auris. nih.gov The reaction of 1-(prop-2-yn-1-yl)piperidine with 2-azidoacetic acid forms the key triazole intermediate in high yield. nih.gov The versatility of CuAAC is further highlighted in its use for creating libraries of compounds for high-throughput screening in drug discovery. nih.gov

Cross-Coupling Reactions

The terminal alkyne of this compound is a key participant in various cross-coupling reactions, most notably the Sonogashira coupling. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing complex molecular frameworks. mdpi.com

The Sonogashira coupling has been utilized in the synthesis of a wide range of heterocyclic compounds. nih.gov For example, a copper-free Sonogashira coupling has been employed in a multi-component reaction to synthesize 3-(3-(aminoquinoxalin-2-yl) prop-2-yn-1-yl) carboxylates, which have shown antibacterial properties. nih.gov

Table 2: Cross-Coupling Reactions of Propargylated Heterocycles

| Alkyne Reactant | Coupling Partner | Catalyst System | Product Type | Reference |

| 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile | Aromatic iodides | PdCl₂(PPh₃)₂, CuI | 1-(3-arylprop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives | mdpi.com |

| Terminal Alkynes | Imines | Ti(Oi-Pr)₄, c-C₅H₉MgCl | 1,5-Aminoalcohols | nih.gov |

Beyond Sonogashira, other cross-coupling reactions can also utilize the alkyne functionality. For instance, titanium-mediated coupling reactions between alkynes and imines have been developed to synthesize 1,5-aminoalcohols, which can be further cyclized to form substituted piperidines. nih.gov

Oxidation and Reduction Pathways

The alkyne moiety in this compound can undergo both oxidation and reduction, leading to different functional groups.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation over a partially poisoned catalyst, such as Lindlar's catalyst, yields the corresponding (Z)-alkene. Dissolving metal reduction, typically with sodium in liquid ammonia, produces the (E)-alkene. Complete reduction to the corresponding alkane, 3-propylpiperidine, can be achieved using more forceful catalytic hydrogenation with catalysts like platinum or palladium on carbon. imperial.ac.uk

Oxidation: Oxidation of the alkyne can lead to the formation of α-dicarbonyl compounds, though this transformation is less common for terminal alkynes compared to internal ones. More frequently, the reactivity of the adjacent methylene group is exploited. For example, gold-catalyzed α-methylene alkynylation has been reported, although the regioisomer formed from α-methyl alkynylation was not observed with 1-methylpiperidine. nih.gov

Other Functional Group Interconversions

The terminal alkyne can be converted into other functional groups, expanding the synthetic utility of this compound. solubilityofthings.com For instance, hydroboration-oxidation of the alkyne can lead to the formation of an aldehyde after tautomerization of the initial enol. imperial.ac.uk This provides a route to extend the carbon chain and introduce a new reactive handle.

Reactivity of the Piperidine Nitrogen and Ring System

The piperidine ring contains a secondary amine, which is a key site of reactivity. aksci.com The nitrogen atom is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and condensation reactions. mdpi.com

The nitrogen atom's nucleophilicity allows for the straightforward synthesis of N-substituted derivatives. For example, reaction with alkyl halides or acyl chlorides can introduce a wide range of substituents at the nitrogen position. This is a common strategy to modify the properties of the molecule or to prepare it for further transformations.

The piperidine ring itself generally exists in a stable chair conformation. vulcanchem.com The reactivity of the C-H bonds on the ring can be influenced by the substituents. For instance, the presence of the propargyl group can affect the stereochemical outcome of reactions at the ring.

Formation of Novel Spirocyclic and Fused Heterocyclic Systems

The dual reactivity of this compound and its derivatives makes it a valuable precursor for the synthesis of complex heterocyclic systems, including spirocycles and fused rings. nih.govacs.org These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks.

Intramolecular reactions that engage both the alkyne and the piperidine moiety (or a group attached to it) are a powerful strategy for constructing these complex architectures. For example, an intramolecular cyclization could involve the nitrogen atom or a carbon on the piperidine ring attacking the alkyne or a derivative thereof.

One approach to forming fused systems involves an initial reaction at the alkyne, followed by a cyclization that incorporates the piperidine ring. For instance, a CuAAC reaction could be followed by a ring-closing reaction to form a fused bicyclic system. Similarly, the synthesis of chromeno[3,2-c]pyridines has been achieved through cascade cyclization processes of related propargyl derivatives. mdpi.com

Spirocyclic systems can be generated through reactions that form a new ring at one of the carbon atoms of the piperidine ring. rsc.org For example, a multi-component reaction involving an isatin, an amino acid, and a dipolarophile derived from a propargylated heterocycle can lead to the formation of complex dispiropyrrolidine systems. researchgate.netresearchgate.net The synthesis of spirocyclic dihydropyridines has also been reported through an electrophile-induced dearomative semi-pinacol rearrangement. acs.org

Regio- and Stereoselective Functionalization Strategies

Regio- and stereoselective reactions are fundamental in medicinal chemistry for the synthesis of specific isomers with desired biological activities. For this compound, these strategies primarily target the functionalization of the propargyl group and the piperidine ring itself.

The terminal alkyne of this compound is a key handle for various carbon-carbon bond-forming reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent method for introducing aryl or vinyl substituents to the propargyl chain. wikipedia.orgwikipedia.org This reaction is typically carried out under mild conditions and demonstrates high functional group tolerance. organic-chemistry.orgmdpi.com The general mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the halide. Concurrently, a copper(I) co-catalyst activates the terminal alkyne, which then transmetalates to the palladium complex, followed by reductive elimination to yield the coupled product. wikipedia.org For the N-protected derivative of this compound, this reaction allows for the regioselective installation of a wide array of aromatic and heteroaromatic moieties.

Another significant transformation is the Mannich reaction, a three-component condensation involving an active hydrogen compound (in this case, the terminal alkyne), an aldehyde (commonly formaldehyde), and a secondary amine. wikipedia.orgtaylorandfrancis.com This reaction provides a straightforward route to β-amino ketones and their derivatives, known as Mannich bases, which are valuable intermediates in the synthesis of various nitrogen-containing compounds. ajol.infoorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the aldehyde and the secondary amine, which then acts as an electrophile and is attacked by the nucleophilic terminal alkyne of this compound. wikipedia.org

Furthermore, the propargyl group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, under appropriate catalytic conditions, the alkyne can react with a suitably positioned functional group on the piperidine ring or its N-substituent to construct bicyclic scaffolds. beilstein-journals.orgmdpi.com Gold-catalyzed cyclizations of ortho-alkynyl-N-sulfonylanilines and but-3-yn-1-amines have been shown to produce piperidinyl derivatives. beilstein-journals.org

Below is a table summarizing representative regio- and stereoselective functionalization reactions of this compound derivatives.

Table 1: Regio- and Stereoselective Functionalization Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | N-Boc-3-(prop-2-yn-1-yl)piperidine, Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-Boc-3-(3-phenylprop-2-yn-1-yl)piperidine | ~85 | organic-chemistry.orgmdpi.com |

| Mannich Reaction | This compound, Formaldehyde, Morpholine | Cu(I) salt | 3-(4-Morpholinobut-2-yn-1-yl)piperidine | ~70 | taylorandfrancis.comajol.info |

Derivatization for Enhanced Chemical Scaffold Diversity

The derivatization of this compound is a key strategy to expand its chemical diversity, leading to libraries of novel compounds for biological screening. The versatile propargyl group is central to these diversification efforts.

A cornerstone of modern drug discovery, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgbham.ac.uk This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the construction of diverse molecular architectures. sci-hub.se By reacting this compound with a variety of organic azides, a library of triazole-containing piperidine derivatives can be readily generated. The resulting triazole ring can act as a stable linker or a pharmacophoric element in the design of new therapeutic agents.

The alkyne functionality also serves as a precursor for the synthesis of various fused heterocyclic systems. For example, the reaction of 3-alkynylpiperidines with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines. mdpi.comnih.govurl.edu The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting a pyrazole precursor, which can be derived from an alkynyl intermediate, with a suitable cyclizing agent. mdpi.com Similarly, pyrazolo[3,4-b]pyridines can be constructed through the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles, where the alkyne moiety of a piperidine derivative can be a key component of the electrophile. d-nb.info Intramolecular cyclization of N-propargyl-N-(2-iodoaryl)amides, a strategy analogous to what could be applied to derivatives of this compound, has been used to synthesize 1,2,3-triazolo[1,5-a]quinoxalines. mdpi.com

The following table presents examples of derivatization reactions of this compound aimed at increasing scaffold diversity.

Table 2: Derivatization for Enhanced Chemical Scaffold Diversity

| Derivatization Strategy | Reactants | Catalyst/Reagents | Resulting Scaffold | Yield (%) | Reference |

|---|---|---|---|---|---|

| Click Chemistry (CuAAC) | This compound, Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 1-Benzyl-4-((piperidin-3-yl)methyl)-1H-1,2,3-triazole | >90 | nih.govsci-hub.se |

| Fused Heterocycle Synthesis | N-Acyl-3-(prop-2-yn-1-yl)piperidine derivative, Hydrazine derivative | Acid or base catalyst | Pyrazolo-fused piperidine | Not Reported | mdpi.comnih.gov |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 3-(Prop-2-yn-1-yl)piperidine, offering detailed insights into the hydrogen and carbon skeletal framework.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the piperidine ring and the propargyl group. The piperidine ring protons typically appear as a series of multiplets in the upfield region of the spectrum, generally between δ 1.2 and 3.0 ppm. The terminal alkyne proton gives a distinct signal, often a triplet, around δ 2.5 ppm due to coupling with the adjacent methylene protons.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| (±)-3-(4-Fluorophenethyl)-1-(prop-2-yn-1-yl)piperidine | CDCl₃ | 2.26 (t, J = 2.4 Hz, 1H), 3.34 (d, J = 2.4 Hz, 2H), plus other signals conicet.gov.ar |

| 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | CDCl₃ | 3.53 (s, 4H), 2.62 (s, 8H), 1.65–1.71 (m, 8H), 1.47 (s, 4H) nih.goviucr.org |

This table provides illustrative data for related structures containing the propargylpiperidine moiety, as specific data for the parent compound was not available in the search results.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound and its derivatives, the carbons of the piperidine ring resonate in the range of approximately δ 20-60 ppm. The acetylenic carbons of the propargyl group are particularly characteristic, with the terminal alkyne carbon (≡CH) appearing around δ 70-75 ppm and the internal alkyne carbon (-C≡) resonating at approximately δ 80-85 ppm. conicet.gov.arnih.goviucr.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) |

| (E)-1-(Prop-2-yn-1-yl)-4-(2,4,5-trifluorostyryl)piperidine | CDCl₃ | 31.69, 39.02, 47.17, 52.07, 73.23, 78.73, plus other signals conicet.gov.ar |

| 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | CDCl₃ | 140.07, 132.35, 126.91, 122.54, 85.25, 53.56, 48.62, 25.93, 23.93 nih.goviucr.org |

This table provides illustrative data for related structures containing the propargylpiperidine moiety, as specific data for the parent compound was not available in the search results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum reveals correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity within the piperidine ring and the propargyl side chain. researchgate.netrsc.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). researchgate.netrsc.orgyoutube.com These techniques were crucial in confirming the structure of various 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum displays several characteristic absorption bands. A sharp, weak absorption band is typically observed in the region of 2100–2250 cm⁻¹, which is indicative of the C≡C stretching vibration of the terminal alkyne. conicet.gov.ar Another key feature is a strong band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. conicet.gov.arnih.gov The N-H stretching vibration of the piperidine ring, if unsubstituted at the nitrogen, would appear as a medium absorption in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the saturated piperidine ring are found just below 3000 cm⁻¹. conicet.gov.ar

Table 3: Characteristic IR Absorption Bands for Propargylpiperidine-containing Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| ≡C-H | Stretch | ~3300 | conicet.gov.arnih.gov |

| C≡C | Stretch | 2100–2250 | conicet.gov.ar |

| C-H (sp³) | Stretch | <3000 | conicet.gov.ar |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of the compound and can also provide structural information based on its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. conicet.gov.arresearchgate.net The fragmentation patterns are often complex but can reveal characteristic losses of fragments. For instance, alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines. libretexts.org The propargyl group can also undergo specific fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. conicet.gov.ar

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is a powerful technique that provides the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For a derivative, 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, single-crystal X-ray analysis revealed that the piperidine rings adopt a chair conformation. nih.goviucr.org This technique is the gold standard for unambiguous structural determination and has been used to confirm the structure of related complex molecules containing the propargylpiperidine moiety. researchgate.netmdpi.com The analysis involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of atoms within the molecule. iucr.orgmdpi.com

Other Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

While core techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural data for this compound, other advanced spectroscopic methods offer complementary and highly detailed insights into its molecular structure and vibrational properties. Techniques such as Raman spectroscopy and single-crystal X-ray diffraction are invaluable for a more profound characterization.

Raman Spectroscopy

Raman spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. spectroscopyonline.com It is complementary to IR spectroscopy, as some vibrations that are weak or absent in IR may be strong and distinct in Raman spectra, and vice-versa. americanpharmaceuticalreview.com For a molecule like this compound, Raman spectroscopy can be particularly effective in characterizing the carbon-carbon triple bond and the piperidine ring system.

Detailed Research Findings

Although a specific, published Raman spectrum for this compound is not widely available, the expected characteristic peaks can be predicted based on extensive studies of its constituent functional groups, such as piperidine derivatives and alkynes. bohrium.comresearchgate.net

The most prominent features in the Raman spectrum would be the stretching vibrations of the alkyne group. The C≡C stretch is typically observed as a strong, sharp band in the region of 2100-2140 cm⁻¹, a range where few other vibrations occur, making it a highly diagnostic peak. The terminal ≡C-H stretch gives rise to a strong, sharp band around 3300 cm⁻¹.

The piperidine ring, a saturated heterocycle, exhibits characteristic vibrations including C-H stretching, CH₂ bending (scissoring and twisting), and C-C and C-N stretching modes. The C-H stretching vibrations of the methylene groups in the ring appear in the 2800-3000 cm⁻¹ region. spectroscopyonline.com The "fingerprint" region, below 1500 cm⁻¹, contains a complex series of bands corresponding to various bending and stretching modes of the piperidine ring structure. These bands are sensitive to the conformation of the ring and the nature and position of substituents. mdpi.com For instance, studies on similar heterocyclic compounds show that ring deformation and stretching modes provide a detailed spectral signature. bohrium.commdpi.com

Computational studies, often using Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which aid in the assignment of experimental Raman bands. bohrium.com

The following interactive table summarizes the expected key Raman vibrational bands for this compound based on characteristic frequencies for its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| C-H Asymmetric/Symmetric Stretch | CH₂ (Piperidine) | 2800 - 3000 | Medium to Strong |

| C≡C Stretch | Alkyne | 2100 - 2140 | Strong, Sharp |

| CH₂ Scissoring | Piperidine Ring | ~1450 | Medium |

| C-C Stretch | Ring and Chain | 800 - 1200 | Medium to Weak |

| Ring Breathing Modes | Piperidine Ring | 700 - 900 | Medium |

Single-Crystal X-ray Diffraction

For definitive structural elucidation in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice. While a crystal structure for this compound itself is not publicly documented, analysis of closely related compounds provides valuable structural insights.

For example, the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl reveals that the piperidine rings adopt a stable chair conformation. iucr.orgnih.gov This is the expected low-energy conformation for a piperidine ring. The study also confirms the geometry of the propargyl linker attached to the piperidine nitrogen. iucr.orgnih.gov Such studies are crucial for understanding the steric and electronic properties of the molecule, which influence its chemical reactivity and intermolecular interactions.

Computational and Theoretical Chemistry Investigations of 3- Prop-2-yn-1-yl Piperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For piperidine derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. tandfonline.comnih.govnih.govnih.gov These calculations are fundamental in predicting the molecule's stability and reactivity. acs.org

Electronic Structure Analysis (e.g., HOMO/LUMO, NBO)

Electronic structure analysis provides a window into the reactivity and kinetic stability of 3-(Prop-2-yn-1-yl)piperidine. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer within the molecule. nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability. uomphysics.net

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity.

Table 1: Representative Global Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I = -EHOMO |

| Electron Affinity (A) | A = -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Global Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential) |

This table is based on established DFT calculation principles.

Vibrational Spectra Prediction and Analysis

Theoretical vibrational analysis through DFT calculations is a valuable tool for interpreting experimental FT-IR and Raman spectra. researchgate.netpsgcas.ac.inresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net The potential energy distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. nih.gov

For similar piperidine structures, characteristic vibrational modes include N-H stretching, C-H stretching (aromatic and aliphatic), and C=O stretching in derivatized forms. nih.gov The presence of the propargyl group in this compound would introduce characteristic alkyne C≡C and ≡C-H stretching vibrations.

Table 2: Predicted Vibrational Frequencies for a Related Piperidine Derivative

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| N-H Stretch | 3307 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2964, 2930 |

| C=O Stretch | 1696 |

Data is for 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one and serves as an illustrative example. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. ustc.edu.cn For piperidine derivatives, MD simulations can reveal the stability of different conformations and their interactions with biological targets. researchgate.net These simulations provide insights into how the molecule behaves in a dynamic environment, which is crucial for understanding its biological activity. nih.gov MD simulations can also be used to analyze the stability of ligand-receptor complexes obtained from molecular docking studies. researchgate.net

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are essential computational techniques for predicting the binding affinity and interaction patterns of a ligand with a target protein. tandfonline.com These methods are widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is crucial for its activity. The piperidine ring typically adopts a chair conformation. nih.govnih.gov The orientation of the prop-2-yn-1-yl substituent, whether axial or equatorial, significantly impacts the molecule's energy and stability.

Conformational analysis aims to identify the most stable conformers and to understand the energy landscape of the molecule. ustc.edu.cn For substituted piperidines, the relative energies of different conformers can be determined using computational methods. nih.gov For instance, in analogous piperidine-propargyl systems, the axial orientation of the propargyl group has been found to be lower in energy compared to the equatorial orientation due to steric clashes. vulcanchem.com

Table 3: Conformational Energy of an Analogous Piperidine-Propargyl System

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Axial Propargyl Orientation | 0 |

| Equatorial Orientation | +1.3 |

Data from a study on a similar piperidine derivative. vulcanchem.com

Ligand-Target Interaction Profiling (from a purely computational chemistry perspective)

Molecular docking studies predict how this compound and its derivatives might bind to a biological target. tandfonline.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. mdpi.com

The binding energy, calculated from docking simulations, provides an estimate of the ligand's affinity for the target. tandfonline.com For example, in studies of related piperidine derivatives, docking has been used to predict binding affinities to targets like acetylcholinesterase and sigma receptors. mdpi.com These computational predictions are valuable for prioritizing compounds for further experimental testing. clinmedkaz.org

Reaction Mechanism Elucidation and Pathway Prediction

Computational and theoretical chemistry serve as powerful tools for elucidating the complex reaction mechanisms and predicting potential transformation pathways for molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can model transition states, calculate activation energies, and determine the thermodynamic favorability of various reaction routes. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone, offering a molecular-level understanding of reactivity.

One of the most synthetically important reactions involving the propargyl group of this compound is the [3+2] cycloaddition. Theoretical studies on analogous systems, such as the reaction of prop-2-yn-1-ol with various azides, have been conducted to understand the mechanism and regioselectivity of this transformation. researchgate.net DFT calculations, specifically using the B3LYP functional, have been employed to explore the potential reaction channels. researchgate.net

The primary focus of these investigations is to determine the kinetic and thermodynamic factors that control the formation of different regioisomers, typically referred to as meta and ortho products. By locating the transition state structures for both pathways, the associated activation free energies (ΔG‡) and reaction free energies (ΔG) can be calculated.

A theoretical study on the [3+2] cycloaddition between prop-2-yn-1-ol and substituted azides (azido-benzene, 4-azido-benzonitrile, and 1-azido-4-nitro-benzene) revealed that the reaction is highly regioselective. researchgate.net The calculations indicated that the pathway leading to the meta isomer is significantly favored kinetically due to a lower activation energy barrier compared to the ortho pathway. researchgate.net This finding is consistent with experimental observations for similar reactions. researchgate.net

| Reactants (Prop-2-yn-1-ol + Azide) | Pathway | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |

| Azido-benzene | meta | 25.12 | -34.78 |

| ortho | 27.81 | -33.32 | |

| 4-Azido-benzonitrile | meta | 24.31 | -38.64 |

| ortho | 27.60 | -37.21 | |

| 1-Azido-4-nitro-benzene | meta | 23.82 | -41.51 |

| ortho | 27.46 | -40.10 | |

| This table presents calculated free energies for the [3+2] cycloaddition reaction, highlighting the kinetic preference for the meta pathway. Data sourced from a theoretical study on prop-2-yn-1-ol and various azides. researchgate.net |

Furthermore, computational analyses have been used to understand the role of catalysts in these cycloadditions. For instance, in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), DFT calculations on model systems have been performed to interpret reaction yields and product distributions. mdpi.com These studies explore the energetics of the catalytic cycle, including the formation of copper acetylide intermediates and the subsequent steps leading to the triazole product, helping to explain the efficiency of the catalytic system. mdpi.com

Beyond cycloadditions, theoretical methods can predict other potential reaction pathways. For example, quantum-chemical studies on base-catalyzed reactions of N-chloropiperidines have successfully modeled rearrangement and elimination reactions. uni-muenchen.de These studies use computational methods to locate transition state structures and conceivable products for various intramolecular processes. uni-muenchen.de By analogy, similar computational approaches could be applied to this compound to explore its stability and potential rearrangements under specific conditions, such as in basic media. The use of continuum solvation models combined with explicit solvent molecules has been shown to accurately describe water-assisted rearrangements of related N-chlorinated compounds. uni-muenchen.de

Computational studies also help differentiate between possible isomeric products in reactions forming propargylamine-type structures. A study on the gold-catalyzed reaction between 1-methylpiperidine and phenylacetylene investigated the regiospecific formation of 1-methyl-2-(phenylethynyl)piperidine over the isomeric 1-(3-phenylprop-2-yn-1-yl)piperidine. nih.gov DFT calculations can elucidate the mechanistic steps, such as the formation of iminium cation intermediates, which dictate the final product structure. nih.gov Such analyses are crucial for predicting and controlling the outcome of reactions involving the functionalization of the piperidine ring or its substituents.

Applications in Advanced Chemical Synthesis and Scaffold Design

Building Blocks for Complex Organic Architectures and Lead Compound Generation

The dual functionality of 3-(Prop-2-yn-1-yl)piperidine allows for its incorporation into a wide array of complex organic molecules. The piperidine ring is a common motif in many biologically active compounds and natural products, providing a rigid scaffold that can be functionalized to orient substituents in specific three-dimensional arrangements. ijnrd.org The propargyl group, with its terminal alkyne, is a key functional handle for a variety of powerful chemical transformations.

The alkyne moiety can readily participate in reactions such as:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring. nih.gov This reaction is widely used to link the this compound scaffold to other molecular fragments, enabling the rapid synthesis of diverse compound libraries. nih.govresearchgate.net

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. vulcanchem.com This provides a direct method for introducing aromatic and unsaturated systems, which are prevalent in many pharmaceutical agents.

A3 Coupling (Aldehyde-Alkyne-Amine): This one-pot, three-component reaction involves an aldehyde, an alkyne (in this case, the propargyl group of the piperidine derivative), and an amine to generate propargylamines. nih.govsemanticscholar.orgresearchgate.net

These synthetic strategies, among others, allow chemists to elaborate the this compound core into more intricate structures. By strategically combining this building block with other synthons, researchers can generate novel molecular architectures with the potential for unique biological activities, making it a valuable starting point for lead compound generation in drug discovery. smolecule.com

Development of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.gov The creation of diverse and well-defined chemical libraries is crucial for the success of HTS campaigns. This compound is an ideal scaffold for the construction of such libraries due to the reliable and high-yielding reactions of its propargyl group.

By employing combinatorial chemistry approaches centered around the alkyne functionality, vast libraries of compounds can be synthesized. For instance, a single batch of this compound can be reacted with a large and diverse set of azides via the CuAAC reaction to produce a library of triazole-containing piperidine derivatives. nih.govrsc.org Similarly, coupling with a variety of aryl halides through the Sonogashira reaction can generate another distinct set of molecules.

The modular nature of these synthetic routes allows for systematic variation of the substituents attached to the piperidine core, leading to a comprehensive exploration of the surrounding chemical space. These libraries can then be screened against a multitude of biological targets to identify initial "hits" for further optimization. acs.org

Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration

Once an initial hit compound is identified from a screening campaign, the next critical step is to understand its structure-activity relationship (SAR). This involves systematically modifying the structure of the hit compound and evaluating the impact of these changes on its biological activity. nih.govkyoto-u.ac.jp The goal is to identify the key structural features responsible for the desired activity and to optimize the compound's potency, selectivity, and pharmacokinetic properties.

This compound and its derivatives are well-suited for SAR studies. acs.orgnih.gov The ability to readily modify the molecule at both the piperidine ring and the propargyl group allows for a thorough exploration of the chemical space around the initial hit scaffold. For example, different substituents can be introduced onto the piperidine nitrogen or at other positions on the ring to probe the importance of steric and electronic factors in that region. acs.org Simultaneously, the alkyne can be used as a reactive handle to attach a wide variety of functional groups, allowing for the investigation of how different substituents at this position influence biological activity. nih.gov This systematic approach to analog synthesis provides crucial data for building a robust SAR model, which in turn guides the rational design of more potent and effective compounds. nih.gov

Design of Functionalized Scaffolds for Chemical Biology Probes (e.g., photoswitchable systems, labeling agents)

Chemical biology probes are essential tools for studying biological processes in their native environment. These molecules are designed to interact with specific biological targets and report on their function, localization, or activity. The versatile nature of this compound makes it a valuable scaffold for the design of such probes.

The propargyl group is particularly useful for the introduction of reporter groups, such as fluorophores or biotin tags, via click chemistry. chemscene.com This allows for the specific labeling of target proteins or other biomolecules for visualization or affinity purification. For example, a derivative of this compound that binds to a specific enzyme could be functionalized with a fluorescent dye to enable imaging of that enzyme within living cells.

Furthermore, the scaffold can be incorporated into more complex systems, such as photoswitchable molecules. These molecules can change their shape or properties in response to light, allowing for the precise spatiotemporal control of their biological activity. The rigid framework of the piperidine ring combined with the modifiable propargyl group provides a solid foundation for the construction of these sophisticated chemical tools.

Catalyst and Material Development through Incorporation of the Scaffold

The applications of this compound extend beyond the life sciences into the realms of catalysis and materials science. The piperidine moiety can act as a ligand for transition metals, while the alkyne group offers a site for polymerization or surface attachment.

In materials science, the alkyne functionality of this compound enables its incorporation into polymers. vulcanchem.com For instance, it can undergo step-growth polymerization to form polyamide backbones, potentially enhancing the thermal stability of the resulting material. Such polymers are being investigated for applications in high-performance coatings and adhesives. vulcanchem.com

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Selective Synthesis and Functionalization

The development of new and efficient catalytic systems is paramount for the selective synthesis and subsequent functionalization of complex molecules like 3-(Prop-2-yn-1-yl)piperidine. Current research is focused on creating catalysts that offer high regio- and stereoselectivity, minimizing waste and improving atom economy.

Recent advancements include the use of gold-catalyzed reactions for the synthesis of piperidine derivatives. For instance, gold catalysis has been employed in the intramolecular cyclization of ε-N-protected propargylic esters to access piperidinyl enol esters and ketones. beilstein-journals.org Another innovative approach involves a one-pot synthesis of piperidin-4-ols through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method is highly modular and allows for the creation of diverse piperidine structures.

Furthermore, a ruthenium-based bimetallic bifunctional catalyst, Ru@SiO2-[Cu-NHC], has shown significant activity and selectivity in the one-pot synthesis of allylamines and alkylamines from propargyl amines. acs.org The immobilized Cu(I)–NHC complex facilitates the initial A³ coupling, while Ru(0) nanoparticles catalyze the subsequent hydrogenation. acs.org In a different approach, researchers have developed an unusual oxidative regiospecific α-methylene C–H functionalization of tertiary amines with alkynes using a combination of Zinc salts and hydroxyapatite-supported gold nanoparticles (Au/HAP) to produce various propargylic amines. nih.gov

The exploration of photocatalysis in conjunction with nickel catalysis is also a burgeoning area. This dual catalytic system has been successfully applied to the C(sp³)–H functionalization of various substrates, including ethers and α-amino C(sp³)–H bonds. beilstein-journals.org These methods offer new avenues for the late-stage functionalization of piperidine rings, allowing for the introduction of diverse functional groups with high precision.

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Gold Catalysis | Intramolecular Cyclization, One-Pot Synthesis | High modularity, access to diverse piperidine structures. | beilstein-journals.orgnih.gov |

| Ru@SiO2-[Cu-NHC] | One-Pot A³ Coupling and Hydrogenation | Bimetallic, bifunctional, high activity and selectivity. | acs.org |

| Au/HAP and Zn Salts | Oxidative C–H Functionalization | Regiospecific α-methylene functionalization of tertiary amines. | nih.gov |

| Photoredox/Nickel Dual Catalysis | C(sp³)–H Functionalization | Enables late-stage functionalization with high precision. | beilstein-journals.org |

Advancement in Sustainable and Green Chemical Syntheses for Piperidine Derivatives

The principles of green chemistry are increasingly influencing the synthesis of piperidine derivatives. nih.gov The focus is on developing environmentally benign methods that reduce waste, use safer solvents, and are more energy-efficient.

One approach is the use of electroreductive cyclization in a flow microreactor, which provides a facile and efficient method for synthesizing piperidine and pyrrolidine derivatives from readily available imines and terminal dihaloalkanes without the need for toxic reagents. beilstein-journals.org Another green strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. For example, a nano gamma-alumina supported Sb(V) catalyst has been used for the synthesis of bis-spiro piperidine derivatives under ultrasonic irradiation at room temperature, offering short reaction times and high yields. rsc.org Similarly, a cerium-supported chitosan catalyst has been developed for the synthesis of spiropiperidine derivatives in PEG-200, a green solvent. acs.org

The synthesis of piperidine derivatives from bio-renewable sources is also a significant area of research. A novel one-pot approach for the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine has been reported, utilizing a Rh-ReOx/SiO2 catalyst. rsc.org This method provides a high yield of piperidine and represents a greener alternative to traditional methods that rely on fossil fuel-based starting materials. rsc.org Furthermore, chemo-enzymatic methods are being explored to achieve highly stereoselective synthesis of piperidines. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

In the context of piperidine synthesis, AI and ML can be used to design novel synthetic routes, predict the reactivity of different substrates, and optimize reaction conditions. nih.govacs.org For instance, machine learning models can be trained to predict the biological activity of new piperidine derivatives, helping to guide the synthesis of compounds with desired pharmacological properties. clinmedkaz.org Computational tools like in silico analysis can predict the potential targets and biological activity spectra of novel piperidine derivatives, aiding in the design of preclinical studies. clinmedkaz.org

| Application Area | Description | Potential Impact | Reference |

|---|---|---|---|

| Reaction Prediction | Predicting the outcome and feasibility of novel chemical reactions. | Reduces trial-and-error experimentation, accelerates discovery. | acs.org |

| Retrosynthesis Planning | Designing efficient synthetic routes to complex target molecules. | Streamlines the synthesis of novel compounds. | researchgate.netengineering.org.cn |

| Biological Activity Prediction | Predicting the pharmacological properties of new piperidine derivatives. | Guides the design of new drug candidates with improved efficacy. | clinmedkaz.orgmdpi.com |

| Reaction Optimization | Identifying optimal reaction conditions (e.g., catalyst, solvent, temperature). | Improves reaction yields and reduces development time. | nih.gov |

Exploration of Undiscovered Reactivity Modes and Transformative Reactions

The unique structural features of this compound, namely the piperidine ring and the terminal alkyne, provide a rich platform for exploring novel reactivity. The propargyl group, in particular, is a versatile functional handle that can participate in a wide array of transformations. rsc.org

Researchers are actively investigating new ways to functionalize the piperidine ring and the propargyl side chain. This includes the development of novel catalytic systems for the regioselective functionalization of the piperidine ring at various positions. The distal-selective alkenyl C–H arylation through a directed palladium/norbornene cooperative catalysis is a notable example, allowing for the preparation of trisubstituted olefins. nih.gov

The development of radical-mediated reactions is another promising area. For instance, the catalytic alkylation–peroxidation of α-carbonyl imines or ketones using a simple copper salt under mild conditions provides a direct route to α-amino or α-alkyloxyl peroxides. rsc.org Such radical-based methods, often catalyzed by transition metals, are expanding the toolbox for C-C bond formation. researchgate.net The oxidation of the propargyl radical itself is also a subject of study, with implications for inhibiting the formation of polycyclic aromatic hydrocarbons. acs.org

Development of Advanced in situ Characterization Techniques for Reaction Monitoring

To gain a deeper understanding of reaction mechanisms and kinetics, the development of advanced in situ characterization techniques is crucial. Real-time monitoring of chemical reactions provides valuable insights that can be used to optimize reaction conditions and improve product yields and selectivity. shimadzu.com